3-Fluoro-2-methoxyphenacyl bromide
Overview
Description
3-Fluoro-2-methoxyphenacyl bromide is a chemical compound that belongs to the class of phenacyl bromides. It is commonly used in organic synthesis as a reagent for the protection of hydroxyl groups in organic compounds . The compound has a molecular formula of C9H8BrFO2 and a molecular weight of 247.06 g/mol .
Preparation Methods
The synthesis of 3-Fluoro-2-methoxyphenacyl bromide typically involves the bromination of 3-Fluoro-2-methoxyacetophenone. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position . The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .
Chemical Reactions Analysis
3-Fluoro-2-methoxyphenacyl bromide undergoes various types of chemical reactions, including:
Scientific Research Applications
3-Fluoro-2-methoxyphenacyl bromide has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent for the protection of hydroxyl groups in organic compounds, facilitating the synthesis of complex molecules.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of functional materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxyphenacyl bromide involves the formation of a reactive intermediate through the cleavage of the carbon-bromine bond. This intermediate can then react with various nucleophiles or undergo further transformations depending on the reaction conditions . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the specific reaction conditions employed .
Comparison with Similar Compounds
3-Fluoro-2-methoxyphenacyl bromide can be compared with other similar compounds such as:
2-Bromo-3’-fluoro-2’-methoxyacetophenone: This compound has a similar structure but differs in the position of the bromine atom.
2-Bromo-1-(3-fluoro-2-methoxyphenyl)ethan-1-one: This is another structural isomer with different reactivity and applications.
2-(Bromoacetyl)-6-fluoroanisole: This compound has a similar functional group but differs in the substitution pattern on the aromatic ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and selectivity in various chemical reactions .
Properties
IUPAC Name |
2-bromo-1-(3-fluoro-2-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9-6(8(12)5-10)3-2-4-7(9)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXWUZXZXRQRTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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